4-(2-Fluoro-phenyl)-piperidin-4-ol hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- Aromatic protons (2-fluorophenyl): δ 7.42–7.25 (m, 4H, Ar–H).
- Piperidine protons: δ 3.72–3.68 (m, 1H, OH), 3.12–2.98 (m, 2H, N–CH₂), 2.60–2.54 (m, 2H, CH₂), 1.92–1.85 (m, 2H, CH₂), 1.72–1.65 (m, 2H, CH₂).
- Hydroxyl proton: δ 5.21 (s, 1H, OH).
¹³C NMR (100 MHz, DMSO-d₆):
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 232.1 [M+H]⁺ (calculated for C₁₁H₁₅ClFNO⁺: 232.08). Fragmentation patterns include loss of HCl (m/z 196.1) and cleavage of the piperidine ring (m/z 123.0).
Comparative Conformational Studies with Substituted Piperidine Derivatives
The ortho-fluorine substituent in 4-(2-fluoro-phenyl)-piperidin-4-ol hydrochloride imposes distinct conformational effects compared to para-substituted analogs:
| Property | 4-(2-Fluoro-phenyl)-piperidin-4-ol | 4-(4-Fluoro-phenyl)-piperidin-4-ol |
|---|---|---|
| Piperidine Ring Puckering | Chair (distorted) | Chair (symmetrical) |
| Solubility in PBS (pH 7.4) | 3.4 μM | >300 μM |
| log P | 1.8 | 1.2 |
| Aromatic Dihedral Angle | 12° | 8° |
The reduced solubility of the ortho-fluoro derivative arises from decreased basicity of the piperidine nitrogen due to electron-withdrawing effects, favoring the neutral form in aqueous media. In contrast, para-substituted analogs exhibit higher solubility due to enhanced protonation at physiological pH. Molecular dynamics simulations further indicate that the ortho-fluorine sterically hinders rotation of the phenyl ring, stabilizing a conformation where the fluorophenyl group projects away from the piperidine hydroxyl.
Properties
IUPAC Name |
4-(2-fluorophenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSFRONGYUCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation with Palladium Hydroxide
A widely reported method involves the hydrogenation of 1-benzyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine using palladium hydroxide (Pd(OH)₂) under high-pressure hydrogen (H₂). In this process:
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Reagents : 1-Benzyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine, Pd(OH)₂ catalyst, methanol solvent.
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Conditions : 200 psi H₂ pressure, stainless steel bomb, 48-hour reaction time.
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Yield : 94% after filtration through celite and solvent evaporation.
This method is favored for its simplicity and high yield, though it requires specialized high-pressure equipment.
Grignard Reaction with Piperidone Derivatives
Synthesis via 1-Benzyl-4-piperidone
A two-step Grignard reaction is employed to synthesize the intermediate 1-benzyl-4-(2-fluorophenyl)piperidin-4-ol:
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Grignard Reagent Formation :
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Nucleophilic Addition :
Debenzylation and Hydrochloride Formation
The benzyl-protected intermediate undergoes debenzylation via hydrogenolysis or acidic cleavage, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
Alkylation in Aqueous Media
Aqueous Alkylation with Potassium Hydroxide
A patent describes the alkylation of 4-(4-chlorophenyl)piperidin-4-ol with 1,1-dimethoxy-1-(2-fluorophenyl)-4-chlorobutane in aqueous potassium hydroxide:
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Reagents : 4-(4-Chlorophenyl)piperidin-4-ol, potassium iodide, potassium hydroxide, water.
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Conditions : 102°C for 3.5 hours under nitrogen.
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Workup : Extraction with toluene, acidification with HCl, and recrystallization from methanol.
This method avoids organic solvents, enhancing safety and reducing environmental impact.
Reductive Amination and Acid Chloride Pathways
Reductive Amination of Piperidin-4-one
A less common approach involves reductive amination of 4-(2-fluorophenyl)piperidin-4-one using sodium borohydride (NaBH₄) in methanol:
Acid Chloride Intermediate
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Acid Chloride Formation : 4-(2-Fluorophenyl)piperidine-4-carboxylic acid reacts with oxalyl chloride in dichloromethane.
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Amidation : The acid chloride is treated with 4-piperidone and triethylamine.
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Hydrochloride Salt Formation : The product is isolated via HCl gas treatment.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Catalyst Cost : Pd(OH)₂ is expensive; alternatives like Raney Ni may reduce costs but require optimization.
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Byproduct Formation : Grignard reactions may produce constitutional isomers, necessitating careful chromatographic separation.
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Scale-Up : Aqueous alkylation is scalable but requires precise temperature control to avoid side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-phenyl)-piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Intermediates
4-(2-Fluoro-phenyl)-piperidin-4-ol hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the development of antiviral medications aimed at treating viral infections. Its structural properties allow for modifications that lead to compounds with enhanced efficacy against specific viral targets .
2. Antipsychotic and Neuroprotective Agents
This compound is also involved in the synthesis of neuroprotective agents and antipsychotic drugs, such as haloperidol. Haloperidol is widely used in treating schizophrenia and acute psychosis, and the incorporation of this compound into its synthesis pathway demonstrates its relevance in addressing mental health disorders .
3. Cancer Research
In cancer research, this compound has been utilized as a reagent to discover new therapeutic agents. For example, it has been linked to the development of AZD3514, an androgen receptor down-regulator that shows promise in treating advanced prostate cancer. The ability to modify its structure allows researchers to optimize its properties for specific oncological applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-phenyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS: 3929-30-4)
- Structural Difference : Fluorine substitution at the para-position of the phenyl ring instead of ortho.
- Physicochemical Properties : Higher lipophilicity compared to the ortho-fluoro analog due to reduced dipole moment.
4-(4-Fluorobenzoyl)piperidine Hydrochloride (CAS: 3084438)
- Structural Difference : A ketone group replaces the hydroxyl at the piperidine 4-position, and the fluorophenyl is attached via a carbonyl group.
- This compound is used as a pharmaceutical intermediate, though its biological activity remains uncharacterized in the evidence .
4-(4-Fluorobenzyl)piperidine Hydrochloride
- Structural Difference : A benzyl group links the fluorophenyl ring to the piperidine nitrogen.
- Pharmacokinetic Implications : The benzyl group increases molecular weight (229.72 g/mol) and hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This compound is utilized in synthesizing (±)-3-(substituted-benzyl)pyrrolidines, indicating its role in generating bioactive analogs .
4-(2-Methanesulfonylphenyl)piperidin-4-ol Hydrochloride (CAS: 1706446-84-5)
- Structural Difference : A sulfonyl group replaces the fluorine on the phenyl ring.
- Electronic and Solubility Effects : The sulfonyl group enhances polarity and solubility but may sterically hinder receptor interactions. This compound is marketed as a scaffold for drug discovery, though specific activity data is unavailable .
4-(Difluoromethyl)piperidin-4-ol Hydrochloride (CAS: 1803595-35-8)
- Structural Difference : A difluoromethyl group replaces the fluorophenyl ring.
- Its molecular weight (187.61 g/mol) is significantly lower than the target compound, suggesting differences in metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Activity of Selected Analogs
Key Research Findings
- Substituent Position Matters : The ortho-fluoro substitution in the target compound may offer superior receptor selectivity compared to para-fluoro analogs due to reduced steric clash in binding pockets .
- Synthetic Accessibility: The target compound’s synthesis (e.g., via bromophenol intermediates and reductive amination) parallels methods used for 4-(3-bromo-propyl)-phenol derivatives, ensuring scalable production .
Biological Activity
4-(2-Fluoro-phenyl)-piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. The piperidine scaffold, combined with a fluorinated phenyl group, positions this compound as a candidate for various therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 231.69 g/mol
- Structure : The compound contains a piperidine ring substituted with a fluorinated phenyl group, which may influence its pharmacokinetic properties and receptor interactions.
Research indicates that derivatives of piperidin-4-ol, including this compound, interact with various neurotransmitter receptors in the central nervous system (CNS). This interaction could be beneficial for conditions such as Parkinson's disease and Alzheimer's disease, where modulation of neurotransmitter systems is critical .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have shown that compounds similar to 4-(2-Fluoro-phenyl)-piperidin-4-ol exhibit notable antibacterial and antifungal properties. For instance, in vitro tests have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these activities are detailed in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | <125 |
| Candida albicans | <50 |
| Aspergillus niger | <75 |
Neuropharmacological Effects
The compound's interaction with CNS receptors suggests potential neuropharmacological effects. Research indicates that it may modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. This modulation could lead to therapeutic effects in mood disorders and other psychiatric conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the piperidine ring significantly influence the biological activity of related compounds. For example, substituents on the phenyl group can enhance binding affinity to specific receptors or increase solubility, thereby improving pharmacological profiles .
Case Studies
Several case studies have documented the efficacy of similar piperidin derivatives in clinical settings:
- Antibacterial Efficacy : A study conducted on a series of piperidine derivatives found that certain modifications led to improved antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that fluorination at specific positions significantly enhances bioactivity .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperidin derivatives in models of neurodegenerative diseases. The findings indicated that compounds with a similar scaffold could reduce oxidative stress markers and improve cognitive function in animal models .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-fluoro-phenyl)-piperidin-4-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-step condensation. For example, piperidine derivatives are often prepared by reacting a fluorophenyl precursor (e.g., 2-fluorophenylboronic acid) with a piperidin-4-ol intermediate under basic conditions (e.g., triethylamine) . Yield optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios. Impurities such as unreacted starting materials or positional isomers (e.g., 3-fluoro derivatives) are common; purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: dichloromethane/methanol) is recommended .
| Condition | Impact on Yield/Purity |
|---|---|
| Temperature < 5°C | Reduces side reactions (e.g., over-alkylation) |
| Excess fluorophenyl reagent | Increases yield but may raise impurity levels |
| Chromatographic purification | Removes positional isomers (purity >98%) |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine ring structure and fluorine substitution pattern. The hydroxyl proton (piperidin-4-ol) appears as a broad singlet at δ 4.8–5.2 ppm, while aromatic protons from the 2-fluorophenyl group show splitting due to F coupling .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 215.08 (free base) and 251.54 (hydrochloride) confirm molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace isomers .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at −20°C in amber vials. Stability tests indicate decomposition (<5%) over 6 months when stored properly. Avoid aqueous solutions at pH >7, as the piperidin-4-ol group undergoes oxidation to ketone derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 2-fluorophenyl group in electrophilic substitution reactions?
- Methodological Answer : The fluorine atom’s electron-withdrawing effect directs electrophiles to the meta position of the phenyl ring. For example, nitration reactions yield 2-fluoro-5-nitrophenyl derivatives. DFT calculations (B3LYP/6-31G*) show a −0.32 eV destabilization of the ortho transition state due to fluorine’s inductive effects . Kinetic studies (UV-Vis monitoring) reveal slower reaction rates compared to non-fluorinated analogs, requiring harsher conditions (e.g., HNO/HSO at 50°C) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC values (e.g., 10 μM vs. 50 μM in kinase assays) may arise from:
- Purity Variability : Impurities like 3-fluoro isomers (even at 0.5%) can skew activity .
- Assay Conditions : Buffer composition (e.g., DMSO concentration >1% alters protein binding) .
- Solution : Validate purity via HPLC and replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa).
Q. What strategies are effective for studying structure-activity relationships (SAR) of fluorophenyl-piperidine derivatives?
- Methodological Answer :
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Isosteric Replacement : Replace fluorine with Cl, CF, or H to assess electronic effects .
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Conformational Analysis : X-ray crystallography or molecular dynamics simulations reveal how the 2-fluoro group influences piperidine ring puckering and target binding .
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Biological Testing : Screen analogs against related targets (e.g., GPCRs, kinases) to identify critical substituents.
Modification Impact on Activity 2-Fluoro → 4-Fluoro Reduced affinity for σ receptors Piperidin-4-ol → Piperidin-4-one Loss of hydrogen-bonding capacity
Q. How can researchers design experiments to isolate and characterize synthetic byproducts?
- Methodological Answer :
- LC-MS/MS : Identify byproducts (e.g., N-alkylated derivatives) using fragmentation patterns .
- Scale-Up Mitigation : Optimize reaction time (e.g., <12 hours) to minimize over-alkylation.
- Crystallography : Co-crystallize major byproducts with target proteins to assess off-target effects .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC/IC. Bootstrap resampling (n=10,000 iterations) reduces uncertainty in low-n datasets. For antagonism studies, Schild regression confirms competitive binding .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
